1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea
Description
1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a urea derivative featuring an imidazo[1,2-a]pyrimidine scaffold linked to a dimethylphenyl group via a urea bridge. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anxiolytic, cardiovascular, and neuroleptic effects .
Properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea |
InChI |
InChI=1S/C21H19N5O/c1-14-4-5-15(2)18(12-14)25-21(27)23-17-8-6-16(7-9-17)19-13-26-11-3-10-22-20(26)24-19/h3-13H,1-2H3,(H2,23,25,27) |
InChI Key |
AEWUFZUDDXWTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidin-2-yl intermediate, which is then coupled with the 2,5-dimethylphenyl isocyanate to form the final urea derivative. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or copper complexes, organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidin moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
Compound 9n and 9o ():
These urea derivatives share a phenyl-thiazole backbone but differ in substituents:
- 9n : 3,4-Dimethylphenyl group (Yield: 75.0%; ESI-MS m/z: 422.2 [M+H]⁺).
- 9o : 3-Chloro-4-(trifluoromethyl)phenyl group (Yield: 79.4%; ESI-MS m/z: 480.2 [M+H]⁺).
Comparison:
- The target compound replaces the thiazole ring with an imidazo[1,2-a]pyrimidine, likely altering electronic properties and binding interactions.
Imidazo[1,2-a]pyrimidine Derivatives
Schiff Base Derivative ():
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine features a thiophene-Schiff base substituent. Quantum chemical studies on such derivatives highlight their tunable electronic properties, which influence reactivity and stability .
Comparison:
Agrochemical Derivatives (–4)**
Imazosulfuron ():
A herbicidal sulfonamide urea with an imidazo[1,2-a]pyridine core (Mol. Formula: C₁₄H₁₃ClN₆O₅S). Its mode of action involves acetolactate synthase inhibition.
Comparison:
- The target compound lacks the sulfonamide group critical for imazosulfuron’s herbicidal activity, suggesting divergent applications. However, both compounds leverage urea and imidazo-heterocyclic motifs, indicating shared synthetic strategies .
Patent Compounds ():
Several imidazo[1,2-a]pyridine/pyrimidine derivatives with carboxamide or fluorinated groups (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) are listed. These compounds prioritize halogenation for enhanced lipophilicity and target engagement.
Comparison:
Research Findings and Implications
- Synthetic Efficiency: Yields for urea-thiazole analogs (75–79%) suggest that the target compound’s synthesis could be optimized similarly. However, the imidazo[1,2-a]pyrimidine core may require specialized conditions, as seen in condensation reactions described in .
- Pharmacological Potential: The anxiolytic and cardiovascular activities of imidazo[1,2-a]pyrimidines imply that the target compound’s urea moiety could refine selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
